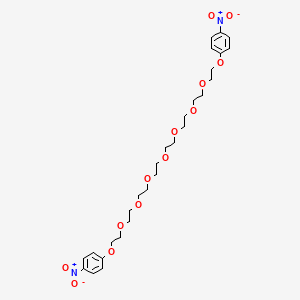
Oxirane, 2-ethenyl-2-methyl-, (2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2-ethenyl-2-methyl-, (2S)- can be achieved through several methods. One common approach involves the epoxidation of alkenes using peracids or other oxidizing agents. For instance, the reaction of 2-methyl-2-buten-1-ol with a peracid such as m-chloroperbenzoic acid (m-CPBA) can yield the desired epoxide. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of Oxirane, 2-ethenyl-2-methyl-, (2S)- may involve the use of more scalable and cost-effective methods. Catalytic epoxidation using transition metal catalysts, such as titanium or molybdenum complexes, can be employed to achieve efficient and selective synthesis. These methods often involve continuous flow reactors to optimize reaction conditions and improve overall productivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxirane, 2-ethenyl-2-methyl-, (2S)- undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols or other oxygenated products.
Reduction: Reduction of the epoxide can yield alcohols or alkanes, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and osmium tetroxide. These reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. These reactions are often performed in anhydrous solvents to avoid side reactions.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the epoxide ring. These reactions may require the presence of a catalyst or a base to facilitate the nucleophilic attack.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted derivatives, depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
Oxirane, 2-ethenyl-2-methyl-, (2S)- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed epoxidation reactions and their mechanisms.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
Oxirane, 2-ethyl-2-methyl-: Similar in structure but with an ethyl group instead of an ethenyl group.
Oxirane, 2-ethynyl-2-methyl-: Contains an ethynyl group, leading to different reactivity and applications.
Oxirane, 2-[(2-methoxyphenoxy)methyl]-2-methyl-: Substituted with a methoxyphenoxy group, affecting its chemical properties and uses.
Uniqueness
Oxirane, 2-ethenyl-2-methyl-, (2S)- is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential applications compared to its analogs. This compound’s specific structure allows for targeted modifications and the development of specialized materials and pharmaceuticals.
Propiedades
| 86832-97-5 | |
Fórmula molecular |
C5H8O |
Peso molecular |
84.12 g/mol |
Nombre IUPAC |
(2S)-2-ethenyl-2-methyloxirane |
InChI |
InChI=1S/C5H8O/c1-3-5(2)4-6-5/h3H,1,4H2,2H3/t5-/m0/s1 |
Clave InChI |
FVCDMHWSPLRYAB-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@]1(CO1)C=C |
SMILES canónico |
CC1(CO1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


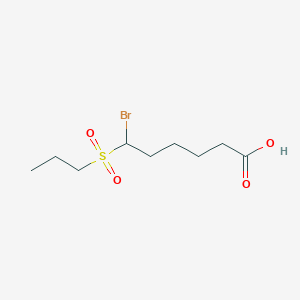
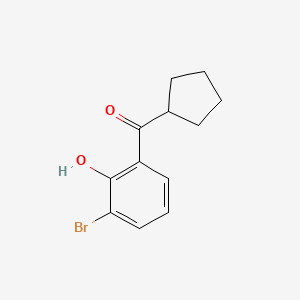
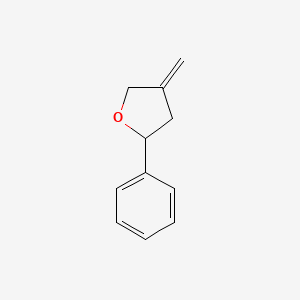
![2-{4-[3-(4-Methylphenyl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14419845.png)
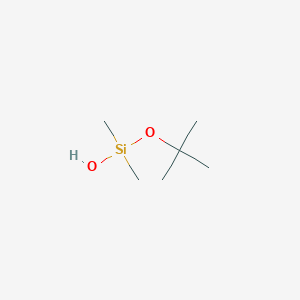


![1-[Bis(benzylsulfanyl)methyl]-4-(trichloromethyl)benzene](/img/structure/B14419905.png)


